molecular formula C17H16ClN5O B6068301 2-chloro-N-(1-pyrazin-2-ylpropan-2-yl)-5-pyrazol-1-ylbenzamide

2-chloro-N-(1-pyrazin-2-ylpropan-2-yl)-5-pyrazol-1-ylbenzamide

Cat. No.: B6068301
M. Wt: 341.8 g/mol
InChI Key: MZGWEEAOHAVQEU-UHFFFAOYSA-N
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Description

2-chloro-N-(1-pyrazin-2-ylpropan-2-yl)-5-pyrazol-1-ylbenzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a benzamide core substituted with a pyrazole and a pyrazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-chloro-N-(1-pyrazin-2-ylpropan-2-yl)-5-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-12(9-13-11-19-6-7-20-13)22-17(24)15-10-14(3-4-16(15)18)23-8-2-5-21-23/h2-8,10-12H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGWEEAOHAVQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CN=C1)NC(=O)C2=C(C=CC(=C2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-pyrazin-2-ylpropan-2-yl)-5-pyrazol-1-ylbenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized by the condensation of 1,2-diaminobenzene with a diketone.

    Coupling of Pyrazole and Pyrazine Rings: The pyrazole and pyrazine rings are then coupled through a nucleophilic substitution reaction with a suitable leaving group.

    Formation of Benzamide Core: The benzamide core is formed by the reaction of the coupled product with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrazine rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide core.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and pyrazine rings.

    Reduction: Reduced derivatives of the benzamide core.

    Substitution: Substituted derivatives at the chloro group.

Scientific Research Applications

2-chloro-N-(1-pyrazin-2-ylpropan-2-yl)-5-pyrazol-1-ylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-pyrazin-2-ylpropan-2-yl)-5-pyrazol-1-ylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(1-pyrazin-2-ylpropan-2-yl)-5-pyrazol-1-ylbenzamide derivatives: Compounds with similar structures but different substituents.

    Other Benzamide Derivatives: Compounds with a benzamide core but different heterocyclic rings.

Uniqueness

This compound is unique due to its specific combination of pyrazole and pyrazine rings, which may confer distinct biological activities and chemical properties compared to other benzamide derivatives.

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